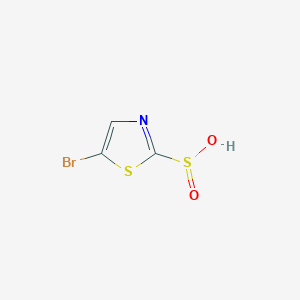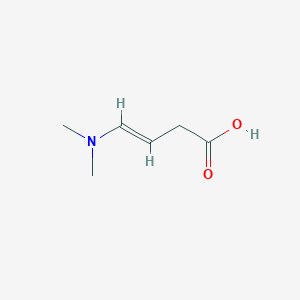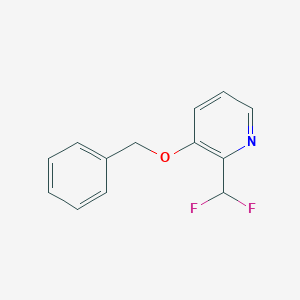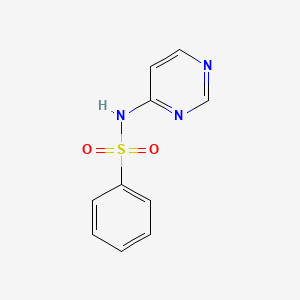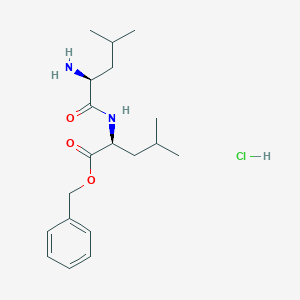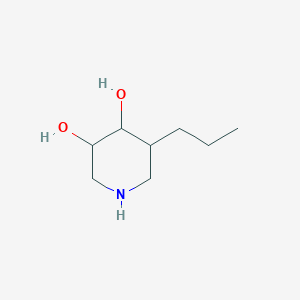
5-Propylpiperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propylpiperidine-3,4-diol is a compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpiperidine-3,4-diol can be achieved through multi-component reactions involving anilines, acetoacetate, and aromatic aldehydes under optimized conditions . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are efficient and cost-effective for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Propylpiperidine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol can yield ketones or aldehydes .
Wissenschaftliche Forschungsanwendungen
5-Propylpiperidine-3,4-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Piperidine derivatives are explored for their potential as enzyme inhibitors and receptor modulators.
Industry: Piperidine derivatives are used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 5-Propylpiperidine-3,4-diol involves its interaction with specific molecular targets. For instance, it may act on glycogen phosphorylase, influencing glycogen metabolism . The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness: 5-Propylpiperidine-3,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diol functionality allows for diverse chemical modifications and interactions .
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
5-propylpiperidine-3,4-diol |
InChI |
InChI=1S/C8H17NO2/c1-2-3-6-4-9-5-7(10)8(6)11/h6-11H,2-5H2,1H3 |
InChI-Schlüssel |
KDHNIDSJJULIGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CNCC(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


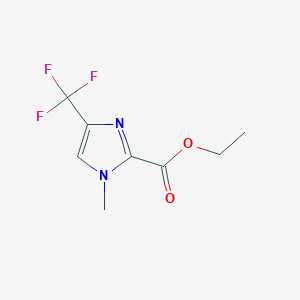
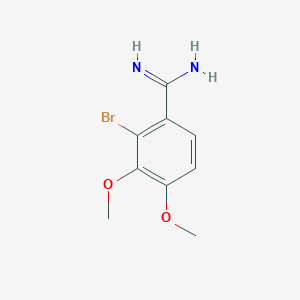
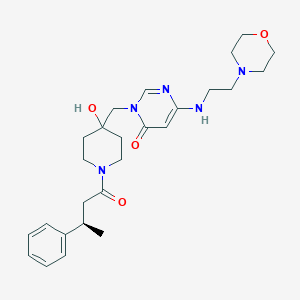

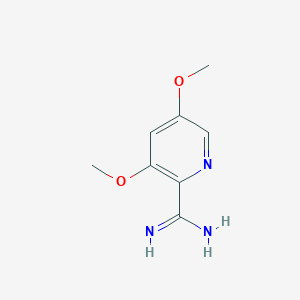
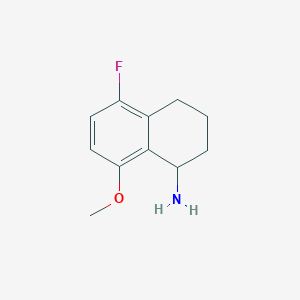
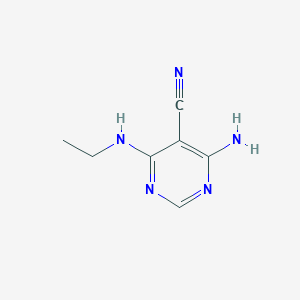
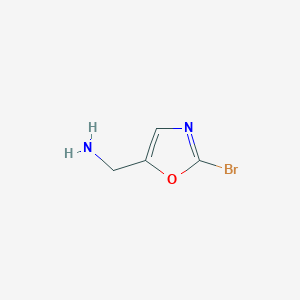
![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)
